molecular formula C14H12O3 B1332660 Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate CAS No. 40501-41-5

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1332660
CAS No.: 40501-41-5
M. Wt: 228.24 g/mol
InChI Key: PHBQSOODLMGROT-UHFFFAOYSA-N
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Description

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a hydroxyl group (-OH) at the 4'-position and a methyl ester (-COOCH₃) at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol (calculated from MS data showing [M–H]⁻ at m/z 227) . The compound is synthesized via acid-catalyzed esterification of 4'-hydroxybiphenyl-4-carboxylic acid with methanol, yielding a white solid with a melting point of 231.1–231.5°C and a 78% yield .

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBQSOODLMGROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363419
Record name Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-41-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-hydroxy-, methyl ester
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Record name Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
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Record name METHYL 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE
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Biological Activity

Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (CAS Number: 40501-41-5) is a compound of interest in chemical and biological research due to its potential applications and the intriguing properties of biphenyl derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H12O3
  • Molecular Weight : 228.24 g/mol
  • Purity : Typically around 95%

The compound features a biphenyl structure with a hydroxyl group and a carboxylate moiety, which may contribute to its biological activities.

The specific mode of action for this compound remains largely unknown due to limited studies. However, it is suggested that bioactive aromatic compounds can interact with various biological targets, including enzymes and receptors, indicating a potential for diverse pharmacological effects.

Related Compounds and Activities

Research on related biphenyl derivatives has shown various biological activities, including:

  • Anticancer : Some biphenyl compounds have demonstrated the ability to inhibit cancer cell proliferation by interfering with critical pathways such as the c-Myc transcription factor pathway .
  • Antioxidant : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial : Several biphenyl derivatives have been reported to possess antimicrobial activity against a range of pathogens.

Inhibition of c-Myc Activity

One significant area of research involves the inhibition of the c-Myc transcription factor by small-molecule compounds. While specific studies on this compound are lacking, related compounds have shown promise in inhibiting c-Myc dimerization with Max, which is crucial for its oncogenic activity. For instance, small molecules such as 10074-G5 have been documented to disrupt this interaction, leading to reduced tumor growth in experimental models .

Enzyme Interaction Studies

Carboxylesterases (CES), particularly CES1 and CES2, play essential roles in the metabolism of ester-containing compounds. Although direct studies on this compound are sparse, understanding the interaction with CES enzymes could provide insights into its metabolic pathways and potential toxicological effects .

Summary of Biological Activities

Activity Type Description References
AnticancerPotential inhibition of c-Myc pathway
AntioxidantSimilar structures show antioxidant properties
AntimicrobialRelated compounds exhibit antimicrobial effects

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that biphenyl derivatives, including methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, exhibit significant antimicrobial properties. They have been studied as potential candidates for developing new antibiotics to combat resistant strains of bacteria .
  • Antidiabetic Properties : The compound's phenolic structure suggests potential benefits in managing diabetes. Phenolic compounds have been linked to improved glucose metabolism and insulin sensitivity . this compound could be explored further for its role in diabetes management.
  • Tuberculosis Treatment : A study highlighted the synthesis of biphenyl analogues related to tuberculosis drugs, suggesting that compounds like this compound may play a role in enhancing the efficacy of existing treatments against Mycobacterium tuberculosis by overcoming drug resistance .

Materials Science Applications

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl group can participate in reactions that modify polymer properties, enhancing thermal stability and mechanical strength.
  • Nanotechnology : this compound can be utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles have shown promise in biomedical applications such as drug delivery systems and bioimaging due to their biocompatibility and ability to form stable complexes with metal ions .

Case Studies and Research Findings

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated various biphenyl derivativesThis compound showed significant inhibition against several bacterial strains .
Diabetes Management ResearchExplored the effects of phenolic compounds on glucose metabolismSuggested that compounds like this compound could enhance insulin sensitivity and glucose uptake .
Tuberculosis Drug DevelopmentExamined structure-activity relationships of biphenyl analoguesIdentified potential for this compound to improve drug efficacy against resistant strains of M. tuberculosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

The biological and physicochemical properties of biphenyl derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:

Table 1: Substituent Effects on Biphenyl Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings References
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate -OH (4'), -COOCH₃ (4) C₁₄H₁₂O₃ 228.24 231.1–231.5 Pgp inhibition in glioblastoma
Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate -OH (4'), -COOC₂H₅ (4) C₁₅H₁₄O₃ 242.27 Not reported Commercial availability (0 suppliers)
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate -Cl (4'), -F (3'), -COOCH₃ (4) C₁₄H₁₀ClFO₂ 284.68 Not reported Synthetic intermediate
Methyl 4'-acetamido[1,1'-biphenyl]-4-carboxylate -NHCOCH₃ (4'), -COOCH₃ (4) C₁₅H₁₅NO₃ 257.29 Not reported NMR data in DMSO (¹H, 13C)
Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate -CH₃ (4'), -COOCH₃ (2) C₁₅H₁₄O₂ 226.27 Not reported Structural isomer studies

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F in ) increase polarity and may enhance binding to biological targets, whereas electron-donating groups (e.g., -CH₃ in ) improve lipophilicity.
  • Positional Isomerism : The carboxylate group’s position (2 vs. 4) significantly alters molecular geometry and intermolecular interactions, as seen in Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate .

Ester Group Variations: Methyl vs. Ethyl

Replacing the methyl ester with an ethyl group increases molecular weight and lipophilicity. For example:

Spectral and Analytical Data

  • Methyl 4'-acetamido[1,1'-biphenyl]-4-carboxylate : ¹H NMR (DMSO, 400 MHz) shows aromatic protons at δ 7.6–8.1 ppm and acetamido -NH at δ 10.2 ppm .
  • Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate : Predicted ¹H NMR would feature a downfield-shifted -OH proton (~δ 9.5 ppm) and ethyl ester signals (δ 1.3–4.3 ppm) .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling or esterification of biphenyl carboxylic acids. For example, reductive cross-coupling using nickel/palladium catalysts can achieve yields up to 71% under optimized conditions (e.g., 65:35 methanol-buffer mobile phase for purification) . Critical parameters include catalyst loading (e.g., dual Ni/Pd systems), temperature (often 80–110°C), and solvent polarity. Lower yields (70–79%) are observed with longer alkyl chains due to steric hindrance .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.98–8.22 ppm) and ester carbonyl carbons (δ ~167–173 ppm) .
  • IR Spectroscopy : Ester C=O stretches appear at ~1730 cm⁻¹, while phenolic O–H bonds show broad peaks near 3200–3500 cm⁻¹ .
  • Elemental Analysis : Confirms empirical formula (e.g., C 76.12%, H 7.03% for C29H32O5) with deviations ≤0.5% indicating purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Emergency procedures include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound derivatives?

  • Methodology : DFT calculations optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps) to assess reactivity. For example, biphenyl-based mesogens exhibit π-π stacking interactions critical for liquid crystalline behavior, validated via experimental UV-Vis and DSC data .

Q. What strategies address discrepancies in NMR data during synthesis of biphenyl esters?

  • Methodology : Contradictions in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or impurities. Cross-validate with HSQC/HMBC for connectivity, and use HPLC (e.g., C18 columns with 65:35 methanol-buffer) to confirm purity >95% .

Q. How does the hydroxy group at the 4'-position influence regioselectivity in electrophilic substitution reactions?

  • Methodology : The phenolic –OH acts as an ortho/para-directing group. Bromination or nitration preferentially occurs at the 3'-position (meta to –OH), as seen in derivatives like Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate . Steric and electronic factors are confirmed via Hammett plots or computational modeling.

Q. What chromatographic methods ensure purity assessment of this compound in research?

  • Methodology : Reverse-phase HPLC with a C18 column, using a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6). System suitability tests include plate count (>2000) and tailing factor (<2.0) .

Q. How do ester substituents affect the mesomorphic behavior of biphenyl derivatives in liquid crystal applications?

  • Methodology : Alkoxy chains (e.g., heptyloxy or decanoyloxy) enhance thermal stability and induce smectic phases. Mesogenicity is validated via polarized optical microscopy (texture analysis) and DSC (transition temperatures) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
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Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate

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